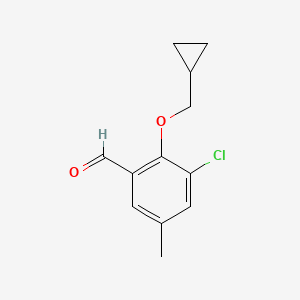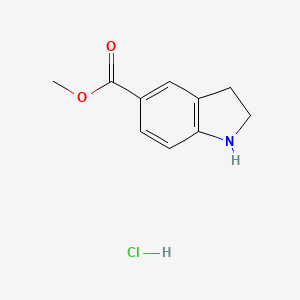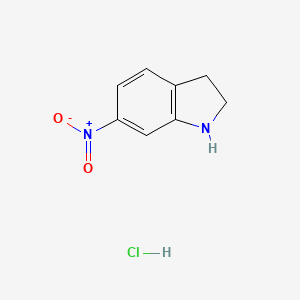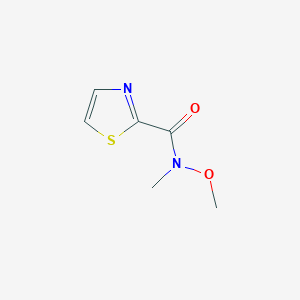![molecular formula C19H23Cl2NO B1423977 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride CAS No. 1220032-93-8](/img/structure/B1423977.png)
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219963-88-8 . It has a molecular weight of 359.94 . The IUPAC name for this compound is 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .Applications De Recherche Scientifique
Phenoxy Acids and Environmental Research
Phenoxy acids, a related group of compounds due to the phenoxy moiety, have been extensively studied for their behavior in aquatic environments and their removal methods. These compounds are highly soluble in water and are known for their mobility in the environment, potentially leading to surface and groundwater contamination. Research has focused on their degradation through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) are under investigation for their effectiveness in removing phenoxy acids from water, utilizing methods that combine UV radiation with other reagents for more efficient degradation (Muszyński, Brodowska, & Paszko, 2019).
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity and diverse biological activities. Research in this area focuses on both the synthesis of pyrrolidine rings from various precursors and the functionalization of preformed rings, highlighting the importance of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).
Sorption Studies and Environmental Impact
Studies on the sorption of phenoxy herbicides to soil and minerals provide insights into how related compounds interact with environmental components. Factors such as soil organic matter and iron oxides have been identified as significant for the sorption process, affecting the mobility and persistence of these compounds in the environment. Understanding these interactions is crucial for predicting the environmental fate of similar compounds and developing strategies for their removal or management (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGGOKGNDXFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



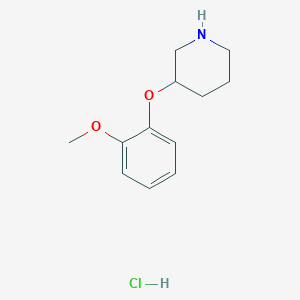
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)
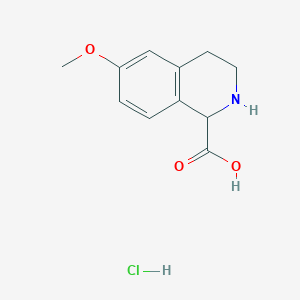
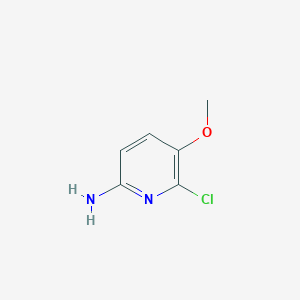

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)

